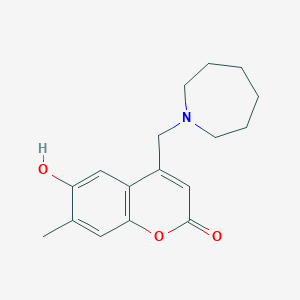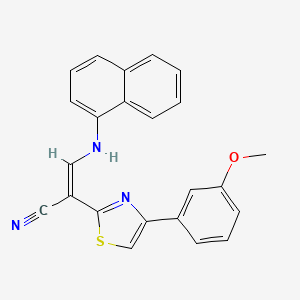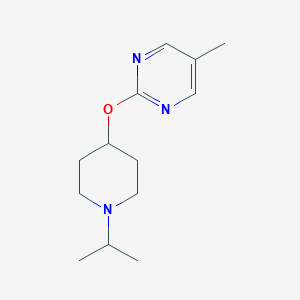
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine, also known as MPO, is a synthetic compound that has been extensively researched for its potential therapeutic applications. MPO belongs to the pyrimidine family of compounds and is structurally similar to other pyrimidine-based drugs such as thymine and cytosine.
Wirkmechanismus
The exact mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is not fully understood, but it is believed to act through multiple pathways. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to modulate the expression of various genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to have various biochemical and physiological effects. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in oxidative stress and inflammation. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has several advantages for lab experiments. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine exhibits potent anti-cancer and anti-inflammatory properties, which make it an attractive candidate for further research. However, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine also has some limitations. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has not been extensively studied in humans, which limits its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine. One potential direction is to investigate the use of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine in combination with other drugs for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine in humans.
Conclusion
In conclusion, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is a synthetic compound that has been extensively researched for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine exhibits potent anti-cancer and anti-inflammatory properties, and it has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine and its potential for clinical use.
Synthesemethoden
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is synthesized through a multistep process involving the reaction of 4-methylpyrimidine-5-carbaldehyde with 1-propan-2-ylpiperidine, followed by the addition of a pyridine-2-ylamine group. The final product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been extensively researched for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
5-methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10(2)16-6-4-12(5-7-16)17-13-14-8-11(3)9-15-13/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDDRTJVLLWRAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

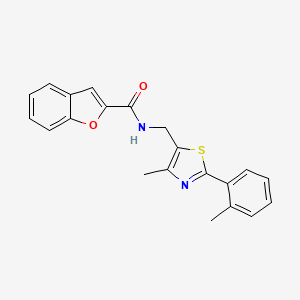
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2411958.png)
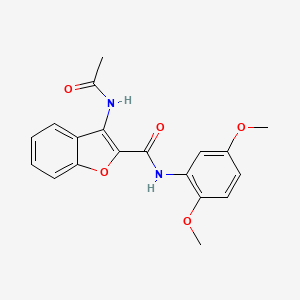
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/no-structure.png)
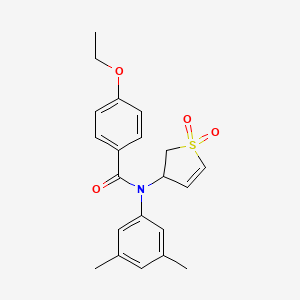


![S-[3-[(E)-2-Cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]phenyl] N,N-dimethylcarbamothioate](/img/structure/B2411971.png)
![2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide](/img/structure/B2411972.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide](/img/structure/B2411973.png)
